6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
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Overview
Description
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile is a fluorinated quinoline derivative This compound is notable for its unique structure, which includes a trifluoromethyl group, a hydroxy group, and a cyano group attached to a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-hydroxy-2-(trifluoromethyl)quinoline, which is then fluorinated at the 6-position. The cyano group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorine atom and the hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 6-fluoro-4-oxo-2-(trifluoromethyl)quinoline-3-carbonitrile.
Reduction: Formation of 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-amine.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its antitubercular and antiplasmodial activities, making it a candidate for drug development.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, while the hydroxy and cyano groups contribute to its overall reactivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-(trifluoromethyl)quinoline
- 6-Fluoro-2-(trifluoromethyl)quinoline
- 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Uniqueness
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group on the quinoline ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-fluoro-4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F4N2O/c12-5-1-2-8-6(3-5)9(18)7(4-16)10(17-8)11(13,14)15/h1-3H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJLVJCKIVLYNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733719 |
Source
|
Record name | 6-Fluoro-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260642-28-1 |
Source
|
Record name | 6-Fluoro-4-oxo-2-(trifluoromethyl)-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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